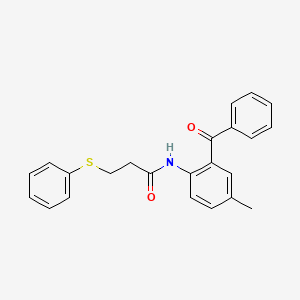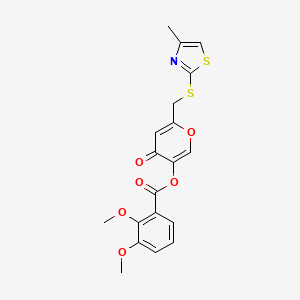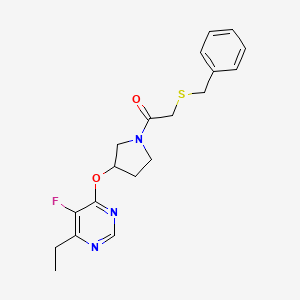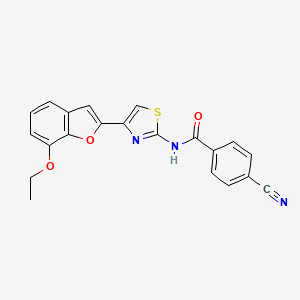![molecular formula C22H24ClN3O3 B2962582 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1252877-78-3](/img/structure/B2962582.png)
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1-(4-Chlorophenyl)piperazine . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist and also as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a piperazine ring, a carbonyl group, and a pyrrolidin-2-one group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the other functional groups. Piperazines are known to undergo a variety of chemical reactions, including reactions with acids and bases, and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
Researchers have developed novel derivatives of this compound, investigating their synthesis methodologies and potential biological activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, incorporating the structural motif of the compound , and evaluated their antimicrobial activities. Some of these derivatives showed moderate to good antimicrobial properties against tested microorganisms (Bektaş et al., 2007).
Pharmacological Potential
The pharmacological exploration of derivatives featuring the piperazine and pyrrolidin-2-one scaffold has revealed significant antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties. Malawska et al. (2002) synthesized a series of these derivatives, identifying several compounds with pronounced pharmacological effects, which could be linked to the structural features of the compound in focus (Malawska et al., 2002).
Antagonistic Properties and Molecular Interaction
Investigations into the structural analogs of the compound have also highlighted its potential interaction with biological receptors. Shim et al. (2002) studied the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the binding affinities and pharmacophore models, which may be relevant for understanding the action mechanism of similar compounds (Shim et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-29-20-8-6-19(7-9-20)26-15-16(14-21(26)27)22(28)25-12-10-24(11-13-25)18-4-2-17(23)3-5-18/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUXSIBFWDXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)

![1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2962503.png)

![2-[4-(3,4-Dichlorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2962505.png)

![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2962509.png)





![5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2962518.png)
